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Compound of Interest

Compound Name: Methyl 4-O-feruloylquinate

Cat. No.: B15609338 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 4-O-feruloylquinate is a natural phenolic compound belonging to the chlorogenic acid

family, found in various plant species. As a derivative of ferulic acid and quinic acid, it is of

significant interest for its potential biological activities. Accurate identification and quantification

of Methyl 4-O-feruloylquinate are crucial for quality control, pharmacokinetic studies, and

drug development. This application note provides a detailed protocol for the analysis of Methyl
4-O-feruloylquinate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

and outlines its characteristic fragmentation pattern.

Physicochemical Properties
Property Value

Molecular Formula C₁₈H₂₂O₉

Molecular Weight 382.36 g/mol [1]

CAS Number 195723-10-5

Mass Spectrometry Fragmentation Pattern
The fragmentation of Methyl 4-O-feruloylquinate in mass spectrometry provides key structural

information for its identification and quantification. Analysis is typically performed using
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Electrospray Ionization (ESI) in both positive and negative ion modes. The fragmentation

pattern is primarily dictated by the cleavage of the ester bond linking the feruloyl and quinic

acid methyl ester moieties.

Positive Ion Mode ([M+H]⁺):

In positive ion mode, the precursor ion is the protonated molecule [M+H]⁺ at an m/z of

approximately 383.13. The fragmentation of the closely related parent compound, 4-O-

feruloylquinic acid, provides insight into the expected fragmentation of the core structure. The

major product ions result from the cleavage of the ester bond, leading to the formation of a

feruloyl cation and subsequent fragments.

Negative Ion Mode ([M-H]⁻):

Negative ion mode is also commonly used for the analysis of phenolic compounds. The

precursor ion is the deprotonated molecule [M-H]⁻ at an m/z of approximately 381.12.

Fragmentation in negative mode for 4-O-feruloylquinic acid characteristically yields a base

peak at m/z 173.

Quantitative Fragmentation Data
While specific quantitative fragmentation data for Methyl 4-O-feruloylquinate is not widely

available, the following table summarizes the major fragment ions and their approximate

relative abundances based on the experimental data of the closely related 4-O-feruloylquinic

acid in positive ion mode. This data can be used as a reference for method development.
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Precursor Ion (m/z) Fragment Ion (m/z) Proposed Identity
Relative
Abundance (%)

~383.13 ([M+H]⁺) ~177.06
[Ferulic acid -

H₂O+H]⁺
100

~383.13 ([M+H]⁺) ~145.03
[Ferulic acid - H₂O -

CO+H]⁺
~73

~383.13 ([M+H]⁺) ~193.05 Feruloyl moiety Secondary Peak

~383.13 ([M+H]⁺) ~117.03
Further fragmentation

of feruloyl moiety
~33

~381.12 ([M-H]⁻) ~173.00

[Quinic acid methyl

ester - H - H₂O]⁻

(from related

compounds)

Base Peak

~381.12 ([M-H]⁻) ~193.00 [Ferulic acid - H]⁻ Secondary Peak

Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a general method for the sensitive and selective quantification of Methyl
4-O-feruloylquinate in various matrices.

Standard and Sample Preparation
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of Methyl 4-O-feruloylquinate
standard and dissolve it in 1 mL of methanol.

Working Standard Solutions: Perform serial dilutions of the primary stock solution with the

initial mobile phase composition to prepare a series of working standards (e.g., 1 ng/mL to

1000 ng/mL).

Sample Preparation: The extraction procedure will vary depending on the matrix. A general

solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol suitable for phenolic

compounds should be employed to isolate the analyte and minimize matrix effects.
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Liquid Chromatography Conditions
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance

liquid chromatography (UHPLC) system.

Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size).

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to

elute the analyte, and then return to initial conditions for re-equilibration. Optimization of the

gradient is recommended for complex matrices.

Flow Rate: 0.2 - 0.4 mL/min.

Column Temperature: 30 - 40 °C.

Injection Volume: 1 - 10 µL.

Mass Spectrometry Conditions
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion

modes for comprehensive analysis.

Ionization Mode: Positive and/or Negative.

Capillary Voltage: Typically 3-4 kV.

Source Temperature: 120-150 °C.

Desolvation Gas Flow and Temperature: Optimize based on instrument manufacturer's

recommendations (e.g., Nitrogen at 600-800 L/hr and 350-450 °C).

Collision Gas: Argon.
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Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. The precursor

ion and the most abundant and specific product ions should be selected.

Fragmentation Pathway Diagram
The following diagram illustrates the proposed mass spectrometry fragmentation pathway for

Methyl 4-O-feruloylquinate in positive ion mode.

Methyl 4-O-feruloylquinate Fragmentation Major Fragment Ions

Methyl 4-O-feruloylquinate
[M+H]⁺

m/z ≈ 383.13

Feruloyl moiety
m/z ≈ 193.05

Loss of Methyl quinate [Ferulic acid - H₂O+H]⁺
m/z ≈ 177.06

[Ferulic acid - H₂O - CO+H]⁺
m/z ≈ 145.03

- CO- H₂O Further Fragmentation
m/z ≈ 117.03

Click to download full resolution via product page

Caption: Proposed fragmentation of Methyl 4-O-feruloylquinate.

Experimental Workflow
The diagram below outlines the logical workflow for the LC-MS/MS analysis of Methyl 4-O-
feruloylquinate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/10177048
https://pubchem.ncbi.nlm.nih.gov/compound/10177048
https://www.benchchem.com/product/b15609338#mass-spectrometry-fragmentation-pattern-of-methyl-4-o-feruloylquinate
https://www.benchchem.com/product/b15609338#mass-spectrometry-fragmentation-pattern-of-methyl-4-o-feruloylquinate
https://www.benchchem.com/product/b15609338#mass-spectrometry-fragmentation-pattern-of-methyl-4-o-feruloylquinate
https://www.benchchem.com/product/b15609338#mass-spectrometry-fragmentation-pattern-of-methyl-4-o-feruloylquinate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15609338?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15609338?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

